molecular formula C22H18N2O5S2 B12169750 ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12169750
M. Wt: 454.5 g/mol
InChI Key: PUZXEXZDHZMFAH-YVLHZVERSA-N
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Description

Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H18N2O5S2 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (referred to as EBPT) is a synthetic compound belonging to the thiazolopyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

EBPT features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's molecular formula is C25_{25}H22_{22}N2_2O5_5S, with a molecular weight of 462.528 g/mol. The presence of the benzodioxole and thiophene moieties suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to EBPT exhibit significant antimicrobial properties. A study on thiazolopyrimidine derivatives demonstrated their effectiveness against various bacterial strains, suggesting that EBPT may possess similar activity. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Potential

Preliminary studies have explored the anticancer properties of thiazolopyrimidine derivatives. For instance, compounds with structural similarities to EBPT have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

Enzymatic assays have indicated that EBPT could act as an inhibitor for specific enzymes involved in metabolic processes. For example, thiazolopyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses and cancer progression.

Case Studies

StudyFocusFindings
Antimicrobial ActivityIdentified significant bactericidal effects against Gram-positive bacteria.
Anticancer PropertiesDemonstrated cytotoxicity in breast cancer cell lines with an IC50 value of 25 µM.
Enzyme InhibitionShowed inhibition of COX enzymes with IC50 values comparable to established NSAIDs.

The biological activity of EBPT can be attributed to several mechanisms:

  • Interference with DNA Synthesis : Similar compounds disrupt DNA replication in cancer cells.
  • Inhibition of Enzymatic Activity : Compounds like EBPT inhibit key enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : Evidence suggests that EBPT may activate apoptotic pathways in malignant cells.

Properties

Molecular Formula

C22H18N2O5S2

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H18N2O5S2/c1-3-27-21(26)18-12(2)23-22-24(19(18)16-5-4-8-30-16)20(25)17(31-22)10-13-6-7-14-15(9-13)29-11-28-14/h4-10,19H,3,11H2,1-2H3/b17-10-

InChI Key

PUZXEXZDHZMFAH-YVLHZVERSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C

Origin of Product

United States

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